molecular formula C9H7ClO2 B1653991 5-Chloro-6-methyl-3-[2h]-benzofuranone CAS No. 20895-50-5

5-Chloro-6-methyl-3-[2h]-benzofuranone

Cat. No.: B1653991
CAS No.: 20895-50-5
M. Wt: 182.60
InChI Key: XPSMFUKWHWJPBI-UHFFFAOYSA-N
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Description

5-Chloro-6-methyl-3-[2h]-benzofuranone, also referred to as Methylchloroisothiazolinone (MCI), is an organic compound with the formula S(C2HCl)C(O)N(CH3). It is a white solid that melts near room temperature . The compound is an isothiazolinone, a class of heterocycles used as biocides . These compounds have an active sulfur moiety that is able to oxidize thiol-containing residues, thereby effectively killing most aerobic and anaerobic bacteria .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number and/or the molecular and structural formulas .


Physical and Chemical Properties Analysis

Methylchloroisothiazolinone has a molar mass of 149.59 g·mol−1. It appears as a white solid with a density of 1.02 g/cm3. It has a melting point of 52 °C (126 °F; 325 K) and is miscible in water .

Mechanism of Action

Methylchloroisothiazolinone is effective against gram-positive and gram-negative bacteria, yeast, and fungi . These compounds have an active sulfur moiety that is able to oxidize thiol-containing residues, thereby effectively killing most aerobic and anaerobic bacteria .

Safety and Hazards

Methylchloroisothiazolinone can cause allergic reactions in some people . In pure form or in high concentrations, it is a skin and membrane irritant and causes chemical burns . In the United States, maximum authorized concentrations are 15 ppm in rinse-offs (of a mixture in the ratio 3:1 of 5-chloro-2-methylisothiazol 3 (2H)-one and 2-methylisothiazol-3 (2H)-one) .

Properties

IUPAC Name

5-chloro-6-methyl-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c1-5-2-9-6(3-7(5)10)8(11)4-12-9/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSMFUKWHWJPBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401285467
Record name 5-Chloro-6-methyl-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20895-50-5
Record name 5-Chloro-6-methyl-3(2H)-benzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20895-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-6-methyl-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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